REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:29]=[CH:28][C:9]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([CH2:21][C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)=[N:13][N:12]=2)=[CH:8][C:7]=1[O:30]C>ClCCl>[Cl:5][C:6]1[CH:29]=[CH:28][C:9]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[C:14]([CH2:21][C:22]3[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=3)=[N:13][N:12]=2)=[CH:8][C:7]=1[OH:30]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
1-(4-chloro-3-methoxyanilino)-4-(4-pyridylmethyl)phthalazine
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the glutinous residue stirred with 10 ml THF and 5 ml sat. NaHCO3 solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The resinous mixture is left
|
Type
|
CUSTOM
|
Details
|
the dichloromethane phase is then decanted
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered
|
Type
|
WASH
|
Details
|
the filter residue washed with THF
|
Type
|
CUSTOM
|
Details
|
The THF phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
chromatographed (SiO2; acetate/CH3OH, 40:1→19:1) and title compound
|
Type
|
CUSTOM
|
Details
|
crystallized from acetonitrile/methanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |